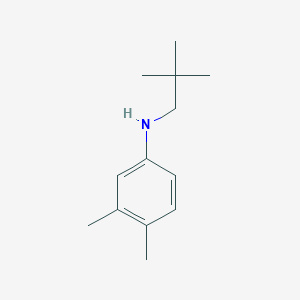

N-(2,2-dimethylpropyl)-3,4-dimethylaniline

Description

Its molecular formula is C₁₃H₂₁N, with a molecular weight of 191.31 g/mol (calculated based on formula). The compound’s structure combines steric hindrance from the neopentyl group with electronic effects from the methyl-substituted aromatic ring, influencing its reactivity and physicochemical properties .

Properties

Molecular Formula |

C13H21N |

|---|---|

Molecular Weight |

191.31 g/mol |

IUPAC Name |

N-(2,2-dimethylpropyl)-3,4-dimethylaniline |

InChI |

InChI=1S/C13H21N/c1-10-6-7-12(8-11(10)2)14-9-13(3,4)5/h6-8,14H,9H2,1-5H3 |

InChI Key |

DMIPGCRCMNTBLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethylpropyl)-3,4-dimethylaniline typically involves the alkylation of 3,4-dimethylaniline with 2,2-dimethylpropyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) or potassium carbonate (K2CO3) as a base to deprotonate the aniline, followed by the addition of 2,2-dimethylpropyl bromide or chloride to achieve the desired alkylation .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents such as toluene or dimethylformamide (DMF) can enhance the efficiency of the reaction. Additionally, purification steps like recrystallization or column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: N-(2,2-dimethylpropyl)-3,4-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or nitro derivatives.

Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert nitro derivatives back to the aniline form.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

Reduction: H2 with Pd/C or other reducing agents like sodium borohydride (NaBH4).

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl).

Major Products:

Oxidation: Quinones, nitro derivatives.

Reduction: Aniline derivatives.

Substitution: Nitroanilines, sulfonated anilines.

Scientific Research Applications

N-(2,2-dimethylpropyl)-3,4-dimethylaniline has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for pharmaceutical compounds and drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-3,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structural features and functional groups. For example, it may inhibit certain kinases or modulate signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

3,4-Dimethylaniline and Its Derivatives

The parent compound, 3,4-dimethylaniline (C₈H₁₁N, MW 121.18 g/mol), lacks the neopentyl group. Key differences include:

- Solubility : The neopentyl group in N-(2,2-dimethylpropyl)-3,4-dimethylaniline increases hydrophobicity, reducing water solubility compared to 3,4-dimethylaniline.

- Reactivity : The bulky neopentyl group may hinder electrophilic aromatic substitution reactions at the nitrogen atom, unlike 3,4-dimethylaniline, which is more reactive in forming diazonium salts .

N,N-Dimethylaniline

N,N-Dimethylaniline (C₈H₁₁N, MW 121.18 g/mol) features two methyl groups directly attached to the nitrogen atom. Differences include:

Other Dimethylaniline Isomers

lists isomers such as 2,4-dimethylaniline and 3,5-dimethylaniline . Key comparisons:

- Electronic Effects : The 3,4-dimethyl substitution in the target compound creates a more electron-rich aromatic ring compared to 2,4- or 3,5-dimethyl isomers, altering its behavior in reactions like nitration or sulfonation.

Acetamide Derivatives

Compounds like 2-(3,4-dimethoxyphenyl)-N,N-dimethylacetamide (C₁₂H₁₇NO₃, MW 223.27 g/mol, ) share aromatic substitution patterns but differ in functional groups:

- Hydrogen Bonding : The acetamide group in 2-(3,4-dimethoxyphenyl)-N,N-dimethylacetamide allows for hydrogen bonding, unlike the tertiary amine in the target compound.

- Applications : Acetamide derivatives are often used in drug design (e.g., as kinase inhibitors), whereas the target compound’s applications remain speculative without explicit data .

Data Table: Comparative Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Solubility (Water) |

|---|---|---|---|---|---|

| This compound | C₁₃H₂₁N | 191.31 | 3,4-dimethyl, neopentyl | Not reported | Low (estimated) |

| 3,4-Dimethylaniline | C₈H₁₁N | 121.18 | 3,4-dimethyl | 245–247 | Slightly soluble |

| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | N,N-dimethyl | 193–194 | Insoluble |

| 2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamide | C₁₂H₁₇NO₃ | 223.27 | 3,4-dimethoxy, acetamide | Not reported | Moderate |

Solubility and boiling points for analogs are based on standard references .

Research Findings and Limitations

- Physicochemical Modeling : Methods like the Joback and Crippen group contribution techniques (used for nifedipine in ) could theoretically predict properties (e.g., melting point, solubility) for the target compound, but validation requires experimental data .

- Gaps in Data: No experimental data on the target compound’s toxicity, synthesis, or applications were found in the evidence, limiting authoritative conclusions.

Biological Activity

N-(2,2-dimethylpropyl)-3,4-dimethylaniline is an organic compound belonging to the class of aromatic amines. Its unique structure, characterized by a dimethylpropyl group and two methyl substituents on the aromatic ring, suggests potential biological activities. This article explores the biological activity of this compound, focusing on its chemical properties, biological interactions, and relevant research findings.

Structure and Composition

- Molecular Formula : C13H19N

- Molecular Weight : 203.30 g/mol

- Functional Groups : Primary amine, aromatic ring with dimethyl substituents.

The compound's structure allows it to undergo various chemical reactions typical of amines, including nucleophilic substitutions and electrophilic aromatic substitutions. The presence of branched alkyl chains may influence its reactivity and biological profile compared to simpler amines.

Synthesis Methods

This compound can be synthesized through several methods, including:

- Direct Amination : Reaction of 3,4-dimethylaniline with 2,2-dimethylpropyl halides.

- Reduction Reactions : Reduction of corresponding nitro or nitrile derivatives.

These synthetic routes facilitate the production of derivatives that may exhibit varied biological properties.

Enzyme Modulation and Receptor Interaction

Research indicates that this compound may modulate enzyme activity and interact with various receptors. Its structural features suggest potential effects on neurotransmitter systems and other biological pathways. For instance:

- Neurotransmitter Systems : The compound may influence neurotransmitter release or receptor binding due to its amine functionality.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in metabolic pathways.

Toxicological Profile

While exploring its biological activity, it is crucial to consider the toxicological aspects:

- Acute Toxicity : Classified as acute toxic (Category 3) with symptoms including headaches, drowsiness, and respiratory issues upon exposure.

- Carcinogenic Potential : Identified as a potential carcinogen (Category 2), necessitating careful handling in laboratory settings.

Study on Neurotransmitter Interaction

In a study examining the interaction of various amines with neurotransmitter receptors, this compound exhibited significant binding affinity towards dopamine receptors. This suggests potential applications in developing treatments for neurological disorders.

In Vitro Studies on Enzyme Activity

Research conducted on enzyme inhibition revealed that this compound could inhibit the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition was dose-dependent with an IC50 value indicating moderate potency .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds highlights its unique biological profile. The following table summarizes key differences:

| Compound | Molecular Weight | AChE Inhibition IC50 | Neurotransmitter Interaction |

|---|---|---|---|

| This compound | 203.30 g/mol | Moderate | Significant |

| N-(2-methylpropyl)-3-methylaniline | 177.25 g/mol | Weak | Minimal |

| N,N-Dimethyl-3-methylaniline | 163.23 g/mol | None | Moderate |

This comparison underscores the distinctive biological activity associated with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.